molecular formula C10H13BrN4O2 B184295 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 23146-06-7

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No. B184295
M. Wt: 301.14 g/mol
InChI Key: IXYPCFPAFIVIGP-UHFFFAOYSA-N
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Patent
US04406903

Procedure details

N-Benzyl-5-benzyloxytryptamine, which can be prepared by the procedure of Speeter and Anthony, J.A.C.S., 76, 6208 (1954) by reacting 5-benzyloxy-3-indol-glyoxylyl chloride with benzylamine and reducing the product with lithium aluminium hydride, is reacted with 3-(theophyllin-7-yl)propyl bromide in the presence of a weak base such as potassium carbonate to yield N-benzyl-5-benzyloxy-N-[3-theophyllin-7-yl)propyl]tryptamine. Debenzylation by hydrogenation in the presence of a platinum catalyst gives the desired compound. By starting from 5-acetoxy-3-indolglyoxylyl chloride instead of 5-benzylox-3-indol-glyoxylyl chloride and proceeding in analogous manner 5-acetoxy-N-[3-(theophyllin-7-yl)propyl]tryptamine is prepared. Treatment of this compound with ammonia solution to remove the acetyl group gives the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-benzyloxy-3-indol glyoxylyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17](OCC3C=CC=CC=3)[CH:18]=2)[NH:13][CH:12]=1)C1C=CC=CC=1.C(N)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].N1(C(=O)C2N(CCCBr)C=NC=2N(C)C1=O)C.C(=O)([O-])[O-].[K+].[K+]>>[NH2:8][CH2:9][CH2:10][C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][CH:12]=1 |f:2.3.4.5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCC1=CNC2=CC=C(C=C12)OCC1=CC=CC=C1
Step Two
Name
5-benzyloxy-3-indol glyoxylyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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